molecular formula C9H13N2O8PS B12687013 4-Thiouridine-5'-monophosphate CAS No. 4145-46-4

4-Thiouridine-5'-monophosphate

Cat. No.: B12687013
CAS No.: 4145-46-4
M. Wt: 340.25 g/mol
InChI Key: CKTAUHRBDDXUDJ-XVFCMESISA-N
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Description

4-Thiouridine-5’-monophosphate is a modified nucleoside monophosphate where the oxygen atom at the 4-position of uridine is replaced by a sulfur atom. This compound is of significant interest due to its unique properties and applications in various scientific fields, particularly in RNA research and metabolic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiouridine-5’-monophosphate typically starts from uridine. The process involves three main steps:

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key is to maintain the reaction conditions and purity standards to ensure the compound’s efficacy and safety for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-Thiouridine-5’-monophosphate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfur atom under mild conditions.

Major Products:

Scientific Research Applications

4-Thiouridine-5’-monophosphate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of modified nucleotides.

    Biology: Employed in metabolic labeling to study RNA dynamics, such as synthesis and degradation rates.

    Medicine: Investigated for its potential in therapeutic applications, including antiviral and anticancer research.

    Industry: Utilized in the development of diagnostic tools and biochemical assays

Mechanism of Action

The mechanism of action of 4-Thiouridine-5’-monophosphate involves its incorporation into RNA during transcription. The sulfur atom at the 4-position allows for unique interactions with RNA-binding proteins and other molecules. This property is exploited in techniques such as PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) to study RNA-protein interactions .

Comparison with Similar Compounds

    4-Thiouridine: The nucleoside form without the phosphate group.

    2-Thiouridine: Another thiolated nucleoside with the sulfur atom at the 2-position.

    5-Methyluridine: A methylated derivative of uridine.

Uniqueness: 4-Thiouridine-5’-monophosphate is unique due to its specific placement of the sulfur atom and the presence of the phosphate group, which enhances its utility in metabolic labeling and RNA research. Its ability to form covalent bonds with RNA-binding proteins upon UV irradiation sets it apart from other similar compounds .

Properties

CAS No.

4145-46-4

Molecular Formula

C9H13N2O8PS

Molecular Weight

340.25 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H13N2O8PS/c12-6-4(3-18-20(15,16)17)19-8(7(6)13)11-2-1-5(21)10-9(11)14/h1-2,4,6-8,12-13H,3H2,(H,10,14,21)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1

InChI Key

CKTAUHRBDDXUDJ-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)O)O)O

Origin of Product

United States

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